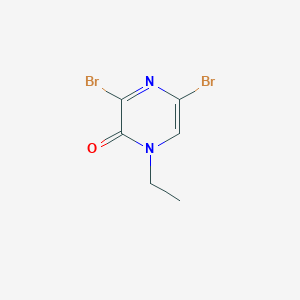

1-Ethyl-3,5-dibromopyrazin-2-one

Description

Properties

Molecular Formula |

C6H6Br2N2O |

|---|---|

Molecular Weight |

281.93 g/mol |

IUPAC Name |

3,5-dibromo-1-ethylpyrazin-2-one |

InChI |

InChI=1S/C6H6Br2N2O/c1-2-10-3-4(7)9-5(8)6(10)11/h3H,2H2,1H3 |

InChI Key |

KEENBFXSNXLNCJ-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(N=C(C1=O)Br)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Amino-3,5-dibromopyrazine

- Structure: Differs by replacing the pyrazin-2-one oxygen with an amino group and lacking the ethyl substituent.

- Reactivity: The amino group facilitates nucleophilic aromatic substitution, while bromine atoms enable cross-coupling. However, the absence of a ketone reduces electrophilicity compared to 1-ethyl-3,5-dibromopyrazin-2-one.

- Applications : Used in synthesizing imidazo[1,2-a]pyrazines for kinase inhibitors .

- Key Difference: Higher polarity due to the amino group vs. the ketone in the target compound.

1-Ethyl-3,5-dimethylbenzene

- Structure : Aromatic benzene ring with ethyl and methyl substituents; lacks heterocyclic and bromine atoms.

- Properties : Volatile organic compound (VOC) with allelopathic activity in plants, influencing root exudate interactions .

- Key Difference: Non-polar hydrocarbon vs. brominated heterocycle, leading to divergent applications (e.g., agrochemicals vs. flavorants).

1-Ethyl-3,5-dimethylpyrazine

- Applications : Maillard reaction product contributing to meaty or roasted flavors in food chemistry .

- Key Difference : Methyl groups enhance volatility for aroma applications, whereas bromine and ketone in the target compound favor synthetic chemistry.

1-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine

- Structure: Pyrazole ring with sulfonyl-piperazine substituents; distinct heterocycle from pyrazinone.

- Applications : Specialized reagent in medicinal chemistry (e.g., sulfonamide-based inhibitors) .

- Key Difference : Sulfonyl group introduces hydrogen-bonding capacity, unlike the electrophilic bromine in the target compound.

Data Table: Comparative Analysis of Key Compounds

Research Findings and Discussion

- Reactivity: Brominated pyrazinones exhibit superior electrophilicity for cross-coupling compared to methylated pyrazines or benzenes, enabling diverse functionalization .

- Biological Activity: 1-Ethyl-3,5-dimethylbenzene’s allelopathic properties contrast with the synthetic utility of brominated pyrazinones, highlighting structural dependence on bioactivity .

- Synthetic Challenges : Palladium-catalyzed reactions for this compound require precise control to avoid debromination, unlike simpler alkylation steps for dimethylbenzenes .

Preparation Methods

Bromination with N-Bromosuccinimide

The synthesis begins with 2-aminopyrazine , which undergoes bromination using N-bromosuccinimide (NBS) in a dimethyl sulfoxide (DMSO)/water solvent system. This reaction is conducted at temperatures below 15°C to ensure controlled addition and prevent over-bromination. The product, 2-amino-3,5-dibromopyrazine , is isolated via extraction with ethyl acetate and purified by recrystallization in absolute ethanol.

Mechanistic Insights :

NBS acts as an electrophilic bromine source, attacking the electron-rich positions (C3 and C5) of the pyrazine ring. The amino group at C2 directs bromination to the meta positions due to its electron-donating resonance effects.

Ethylation via Acetaldehyde Gas

The ethyl group is introduced by treating 2-amino-3,5-dibromopyrazine with acetaldehyde gas in the presence of a base (e.g., potassium hydroxide) and a catalyst. The reaction occurs under inert gas (e.g., nitrogen) at 100°C, facilitating nucleophilic substitution at the C1 position. The intermediate is then oxidized to form the pyrazin-2-one moiety.

Key Conditions :

-

Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Purification: Vacuum distillation followed by recrystallization in hexane.

Four-Step Synthesis from 2-Cyanopyrazine

Conversion to 2-Aminopyrazine

2-Cyanopyrazine is hydrolyzed using sodium hypochlorite (NaClO) in alkaline conditions (pH > 12). This step converts the nitrile group to an amine, yielding 2-aminopyrazine with >85% efficiency.

Bromination with Brominating Agents

The amine undergoes bromination using bromine (Br₂) or NBS in acetic acid. This produces 2-amino-3,5-dibromopyrazine with regioselectivity confirmed by nuclear magnetic resonance (NMR).

Alkylation and Cyclization

The ethyl group is introduced via ethyl bromide (C₂H₅Br) in the presence of cesium carbonate (Cs₂CO₃). Subsequent cyclization under acidic conditions (e.g., HCl) forms the pyrazin-2-one ring.

Yield Optimization :

-

Temperature: 80–100°C.

-

Catalyst: Palladium(II) acetate improves reaction kinetics.

Direct Functionalization of Pyrazin-2-one Derivatives

Bromination of 1-Ethylpyrazin-2-one

An alternative route involves brominating 1-ethylpyrazin-2-one using bromine in hydrobromic acid (HBr). This method achieves simultaneous bromination at C3 and C5 but requires careful stoichiometry to avoid polybromination.

Reaction Equation :

Purification and Characterization

The crude product is washed with sodium bicarbonate (NaHCO₃) to remove excess HBr, followed by column chromatography (silica gel, ethyl acetate/hexane). Purity is confirmed via high-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy.

Comparative Analysis of Methods

| Method | Starting Material | Key Reagents | Yield | Advantages |

|---|---|---|---|---|

| Bromination/Alkylation | 2-Aminopyrazine | NBS, Acetaldehyde | 68–72% | High regioselectivity |

| Four-Step Synthesis | 2-Cyanopyrazine | NaClO, Br₂, C₂H₅Br | 55–60% | Scalable for industrial production |

| Direct Bromination | 1-Ethylpyrazin-2-one | Br₂, HBr | 50–55% | Fewer steps |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.